molecular formula C14H20N2O3 B2741471 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide CAS No. 1290211-41-4

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide

Cat. No.: B2741471
CAS No.: 1290211-41-4
M. Wt: 264.325
InChI Key: RUBNVWRQOLAUHX-HQVZTVAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide is a chiral compound with potential applications in various scientific fields. This compound features a complex structure that includes an amino group, a benzo[1,4]dioxin moiety, and a butyramide group, making it an interesting subject for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide typically involves multiple steps:

    Formation of the Benzo[1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of a suitable precursor, such as an aldehyde or ketone.

    Attachment of the Butyramide Group: This step often involves the coupling of the benzo[1,4]dioxin derivative with a butyramide precursor using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,4]dioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butyramide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its chiral nature and functional groups. It may also serve as a ligand in the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features suggest it could be modified to enhance its pharmacological properties, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds, while the benzo[1,4]dioxin moiety can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide: The enantiomer of the compound, which may exhibit different biological activities.

    2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-butyramide: A similar compound lacking the methyl group, which could affect its reactivity and interactions.

    N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide: A derivative without the amino group, potentially altering its chemical properties.

Uniqueness

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide is unique due to its specific chiral configuration and the presence of multiple functional groups

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9(2)13(15)14(17)16-7-10-8-18-11-5-3-4-6-12(11)19-10/h3-6,9-10,13H,7-8,15H2,1-2H3,(H,16,17)/t10?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNVWRQOLAUHX-HQVZTVAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1COC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1COC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.